Diethylamine Hydroiodide

Catalog No.
S912549
CAS No.
19833-78-4
M.F
C4H12IN
M. Wt
201.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylamine Hydroiodide

CAS Number

19833-78-4

Product Name

Diethylamine Hydroiodide

IUPAC Name

N-ethylethanamine;hydroiodide

Molecular Formula

C4H12IN

Molecular Weight

201.05 g/mol

InChI

InChI=1S/C4H11N.HI/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H

InChI Key

YYMLRIWBISZOMT-UHFFFAOYSA-N

SMILES

CCNCC.I

Canonical SMILES

CC[NH2+]CC.[I-]

Precursor for Organic Synthesis:

DEHI can act as a precursor for the synthesis of other organic compounds. One example is its use in the preparation of specific ionic liquids, which are salts with unique properties like high boiling points and low volatility. These ionic liquids find applications in various fields, including catalysis and separation processes [].

Diethylamine Hydroiodide is an organic compound characterized by the formula C₄H₁₁N·HI. It is a salt formed from diethylamine, a secondary amine, and hydroiodic acid. This compound appears as a solid at room temperature and is typically used in various chemical applications due to its unique properties. Diethylamine itself is a colorless liquid with a strong ammonia-like odor, known for its weakly alkaline nature and miscibility with many solvents .

, primarily involving nucleophilic substitutions and acid-base reactions. It can react with various electrophiles due to the nucleophilic nature of the nitrogen atom in diethylamine. For example, it can undergo alkylation to form tertiary amines or participate in Mannich reactions, which are significant in synthesizing more complex organic molecules .

Example Reactions

  • Alkylation: Diethylamine Hydroiodide can react with alkyl halides to produce tertiary amines.
  • Mannich Reaction: This compound can be used as a reagent to introduce diethylaminomethyl groups into various substrates .

Diethylamine Hydroiodide can be synthesized through the neutralization of diethylamine with hydroiodic acid. The reaction typically involves mixing the two components under controlled conditions to yield the hydroiodide salt.

General Procedure

  • Reagents: Diethylamine and hydroiodic acid.
  • Reaction: Combine the reagents in a suitable solvent under stirring.
  • Isolation: After completion of the reaction, isolate the solid product through filtration or evaporation of the solvent.

This method ensures high purity and yield of Diethylamine Hydroiodide .

Diethylamine Hydroiodide has several applications in organic synthesis and chemical research:

  • Catalyst: It serves as a catalyst in various organic reactions.
  • Precursor: Used in synthesizing pharmaceuticals and agrochemicals.
  • Reagent: Acts as a reagent in chemical transformations involving amine functionalities .

Interaction studies involving Diethylamine Hydroiodide focus on its reactivity with other chemical species. For instance, it has been examined in reactions where it acts as a catalyst, showing varying degrees of effectiveness compared to other amines like triethylamine. Its interactions often depend on the nature of the electrophile involved and the reaction conditions .

Diethylamine Hydroiodide shares similarities with several other amine salts and derivatives. Below is a comparison highlighting its uniqueness:

CompoundFormulaCharacteristicsUnique Features
DiethylamineC₄H₁₁NColorless liquid, strong odorMost abundant secondary amine liquid at room temp
Triethylamine HydroiodideC₇H₁₅N·HISolid at room temperatureMore effective catalyst than diethylamine hydroiodide
Ethylammonium IodideC₂H₇N·HISolid, derived from ethylamineSmaller molecular size compared to diethylamine hydroiodide
N,N-DiethylaminoethanolC₆H₁₅NLiquid, used as a corrosion inhibitorActs differently due to alcohol functionality

Diethylamine Hydroiodide's distinct structure and properties make it particularly useful in specific synthetic pathways where other similar compounds may not be as effective .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

19833-78-4

Dates

Modify: 2023-08-15

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